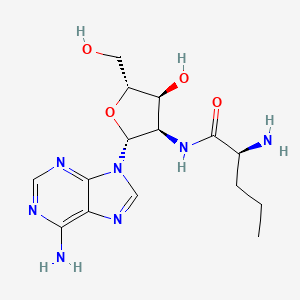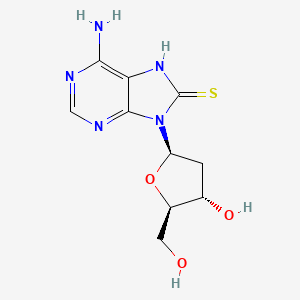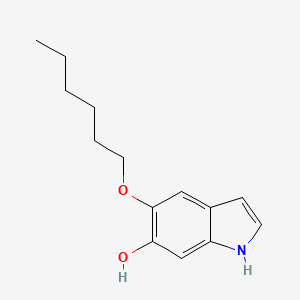
5-(Hexyloxy)-1H-indol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hexyloxy)-1H-indol-6-ol is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a hexyloxy group attached at the 5-position and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexyloxy)-1H-indol-6-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate indole derivative as the starting material.
Hexyloxy Group Introduction: The hexyloxy group can be introduced through an alkylation reaction using hexyl bromide or hexyl chloride in the presence of a base such as potassium carbonate.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Hexyloxy)-1H-indol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding reduced derivatives.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-(Hexyloxy)-1H-indol-6-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Hexyloxy)-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Gene Expression: Modulation of gene expression and regulation of protein synthesis.
Comparison with Similar Compounds
5-(Hexyloxy)-1H-indol-6-ol can be compared with other similar compounds, such as:
5-Methoxy-1H-indol-6-ol: Similar structure with a methoxy group instead of a hexyloxy group.
5-Ethoxy-1H-indol-6-ol: Similar structure with an ethoxy group instead of a hexyloxy group.
5-Butoxy-1H-indol-6-ol: Similar structure with a butoxy group instead of a hexyloxy group.
The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
5-hexoxy-1H-indol-6-ol |
InChI |
InChI=1S/C14H19NO2/c1-2-3-4-5-8-17-14-9-11-6-7-15-12(11)10-13(14)16/h6-7,9-10,15-16H,2-5,8H2,1H3 |
InChI Key |
GMOUWSKMZNQBAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C2C(=C1)C=CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



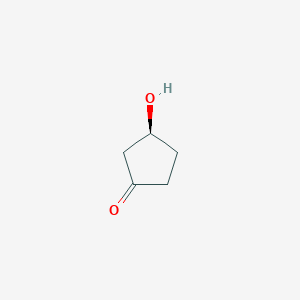
![2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12931964.png)

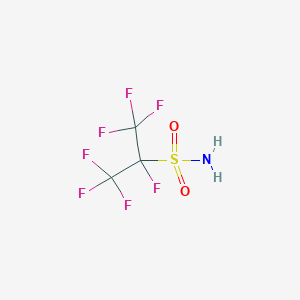


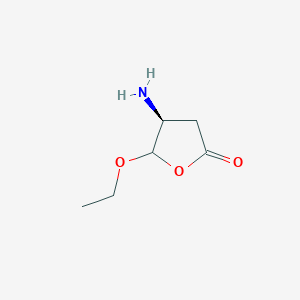

![4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid](/img/structure/B12932005.png)

![Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12932009.png)
